2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(5-Fluoro-1-benzofuran-3-yl)-N-[(pyridin-3-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1-benzofuran-3-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with a fluorinated reagent under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetamide Formation: The acetamide group is introduced by reacting the benzofuran derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Attachment of the Pyridin-3-ylmethyl Group: The final step involves the nucleophilic substitution reaction of the acetamide derivative with a pyridin-3-ylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-(5-fluoro-1-benzofuran-3-yl)-N-[(pyridin-3-yl)methyl]acetamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-1-benzofuran-3-yl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the acetamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1-benzofuran-3-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
2-(5-Fluoro-1-benzofuran-3-yl)-N-[(pyridin-3-yl)methyl]acetamide can be compared with other benzofuran derivatives and fluorinated compounds:
Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)acetamide and 2-(3-benzofuranyl)acetamide share similar structural features but may differ in their biological activities and applications.
Fluorinated Compounds: Fluorinated analogs such as 2-(5-fluoro-2-benzofuranyl)acetamide may exhibit different pharmacokinetic and pharmacodynamic properties due to the position of the fluorine atom.
The uniqueness of 2-(5-fluoro-1-benzofuran-3-yl)-N-[(pyridin-3-yl)methyl]acetamide lies in its specific combination of the benzofuran core, fluorine atom, and pyridin-3-ylmethyl group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H13FN2O2 |
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Molecular Weight |
284.28 g/mol |
IUPAC Name |
2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H13FN2O2/c17-13-3-4-15-14(7-13)12(10-21-15)6-16(20)19-9-11-2-1-5-18-8-11/h1-5,7-8,10H,6,9H2,(H,19,20) |
InChI Key |
KFBDATMAYMZKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=COC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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